molecular formula C18H20O B13443719 Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- CAS No. 121149-70-0

Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-

Cat. No.: B13443719
CAS No.: 121149-70-0
M. Wt: 252.3 g/mol
InChI Key: CBLZSDBAQGNCCK-UHFFFAOYSA-N
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Description

Properties

CAS No.

121149-70-0

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-phenylethanone

InChI

InChI=1S/C18H20O/c1-18(2,3)16-11-9-15(10-12-16)17(19)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3

InChI Key

CBLZSDBAQGNCCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 4-tert-butylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Analogues
Compound Name & CAS Substituent Modifications Molecular Formula Key Properties/Applications References
1-[4-(tert-Butyl)phenyl]-2-phenylethanone (943-27-1) tert-Butyl (para), phenyl (ortho) C₁₂H₁₆O Liquid ketone; UN1224 transport classification
(E)-4-Acetylstilbene (20488-42-0) Styryl group (CH=CHPh) instead of tert-butyl C₁₆H₁₄O Solid; used in photochemical studies
1-[4-[(1E)-3-(4-Morpholinyl)-1-propenyl]phenyl]-2-phenylethanone (874151-94-7) Morpholinyl propenyl group (electron-rich substituent) C₂₁H₂₃NO₂ Potential pharmaceutical intermediate (morpholine moiety enhances solubility)
Musk Ketone (36573-63-4) Nitro groups (3,5-dinitro), methyl groups (2,6-dimethyl) C₁₄H₁₈N₂O₅ Synthetic musk; low toxicity (oral rat LD₅₀ >10 g/kg)
1-[4-(4-Propylphenoxy)phenyl]ethanone (887574-84-7) Propylphenoxy group (lipophilic chain) C₁₇H₁₈O₂ Intermediate for surfactants or polymers
Key Comparison Metrics :

Substituent Effects on Reactivity :

  • The tert-butyl group in the target compound enhances steric bulk and hydrophobicity compared to the morpholinyl propenyl group in CAS 874151-94-7, which introduces polar character .
  • Nitro groups in Musk Ketone increase electron-withdrawing effects, altering chemical reactivity and stability .

Physicochemical Properties :

  • LogP : The target compound has a calculated LogP of 3.187, indicating moderate lipophilicity . Comparatively, Musk Ketone (LogP ~4.5) is more lipophilic due to nitro and methyl groups .
  • Melting Points : The target compound is liquid at room temperature, while analogues like (E)-4-acetylstilbene (solid) differ due to crystallinity from the styryl group .

Safety and Handling :

  • The target compound’s UN1224 classification aligns with other liquid ketones (e.g., acetone derivatives), requiring standard flammability precautions .
  • Musk Ketone’s low acute toxicity (LD₅₀ >10 g/kg in rats) contrasts with thiazole derivatives (e.g., anti-inflammatory compound A1 in ), which show higher bioactivity but require stricter handling .

Fragrance Industry: Musk Ketone’s stability and low toxicity make it a benchmark for synthetic musks .

Research Findings and Data

Table 2: Toxicity and Bioactivity Comparison
Compound Toxicity Data (LD₅₀) Bioactivity
Target Compound (943-27-1) No acute toxicity data reported; UN1224 Category III Limited studies; structural similarity to bioactive ketones suggests untapped potential
Musk Ketone (36573-63-4) Oral rat LD₅₀ >10 g/kg Synthetic musk; no significant bioactivity beyond fragrance
Thiazole Derivative A1 Not reported 70% inhibition in carrageenan-induced inflammation (rat model)

Biological Activity

Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-, commonly known as p-tert-butylacetophenone, is a compound of interest due to its diverse biological activities. This article explores its chemical properties, synthesis, biological activities—including antioxidant and antimicrobial effects—and relevant case studies.

  • Chemical Formula: C₁₂H₁₆O
  • Molecular Weight: 176.2548 g/mol
  • CAS Registry Number: 943-27-1
  • IUPAC Name: 1-(4-tert-butylphenyl)ethanone

The compound features a carbonyl group (C=O) adjacent to a tert-butyl group and a phenyl ring, contributing to its unique reactivity and biological properties.

Synthesis

Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- can be synthesized through various methods, including Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride. This method yields the desired compound while allowing for modifications to enhance biological activity.

Antioxidant Activity

Research indicates that ethanone exhibits significant antioxidant properties. A study evaluated the antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results demonstrated that ethanone showed strong inhibition of DPPH radicals, with an IC₅₀ value comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

CompoundIC₅₀ (µM)Inhibition Rate (%)
Ethanone147.7997.18
Ascorbic Acid91.2691.26
Butylated Hydroxytoluene (BHT)23.0523.05

Antimicrobial Activity

Ethanone has also been studied for its antimicrobial properties. In vitro tests revealed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, indicating potent antimicrobial activity .

Case Studies

Case Study 1: Antioxidant Efficacy in Food Preservation

A study investigated the use of ethanone as a natural preservative in food products. It was found that incorporating ethanone significantly reduced lipid peroxidation in stored food samples, thus enhancing shelf life and maintaining nutritional quality .

Case Study 2: Antimicrobial Applications in Agriculture

Ethanone was tested for its efficacy in controlling fungal pathogens in grapevine trunk diseases. The results showed that ethanone could inhibit fungal growth effectively at concentrations that are environmentally safe, suggesting its potential use as a biopesticide .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- in laboratory settings?

  • Methodological Answer :

  • Storage : Keep away from ignition sources due to its classification as a flammable liquid (UN1224, Hazard Class 3, Packing Group III) .
  • PPE : Use flame-resistant lab coats, gloves, and eye protection to mitigate flammability and eye irritation risks .
  • Disposal : Follow local regulations for hazardous waste; avoid environmental release. Contaminated containers pose fire/explosion risks if damaged .
  • Ventilation : Use fume hoods to minimize inhalation exposure, as acute toxicity data are incomplete .

Q. What analytical techniques are recommended for confirming the structural identity of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Compare experimental spectra with NIST reference data (Molecular Weight: 176.25 g/mol, CAS 943-27-1) to confirm molecular ion peaks and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Analyze carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations to validate functional groups .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve substituent positions on the aromatic rings (e.g., tert-butyl and phenyl groups) .

Q. How can researchers design a synthesis route for this compound using commercially available precursors?

  • Methodological Answer :

  • Friedel-Crafts Acylation : React 4-tert-butylbenzene with phenylacetyl chloride in the presence of AlCl₃ to introduce the acetyl group .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, followed by recrystallization for purity .
  • Validation : Confirm yield and purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How should researchers address contradictions in reported ecotoxicological data for this compound?

  • Methodological Answer :

  • Data Gaps : Current SDS lack ecotoxicity, persistence, and degradation data .
  • Testing Strategies :
  • Microcosm Studies : Assess biodegradation in soil/water systems (e.g., OECD 301/307 guidelines) .
  • Aquatic Toxicity : Perform Daphnia magna or algae growth inhibition tests to establish LC₅₀/EC₅₀ values .
  • Computational Modeling : Use QSAR tools to predict toxicity endpoints if experimental data remain unavailable .

Q. What methodologies are suitable for resolving discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare IR, MS, and NMR data across multiple instruments to rule out artifacts .
  • High-Resolution MS (HRMS) : Confirm molecular formula (C₁₂H₁₆O) with <5 ppm mass accuracy .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace fragmentation pathways in MS .

Q. How can researchers evaluate the compound’s potential pharmacological applications despite limited toxicological data?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking to predict binding affinity to targets (e.g., kinases, GPCRs) .
  • In Vitro Assays : Test cytotoxicity in human cell lines (e.g., HepG2, HEK293) with MTT/propidium iodide assays .
  • Dose-Response Studies : Establish safe exposure thresholds using in vivo models (e.g., rodent LD₅₀ protocols) .

Environmental and Interdisciplinary Research

Q. What experimental approaches can identify this compound’s environmental fate in agricultural systems?

  • Methodological Answer :

  • Soil Analysis : Use GC-MS to detect residues in pea rhizosphere soil, as done in prior studies (Retention Time: ~14.81 min) .
  • Leaching Potential : Conduct column experiments with radiolabeled compound to track mobility .
  • Metabolite Profiling : Identify degradation products via LC-QTOF-MS and compare with databases .

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